molecular formula C10H14O3 B1329794 4-Ethoxy-3-methoxybenzyl alcohol CAS No. 61813-58-9

4-Ethoxy-3-methoxybenzyl alcohol

Cat. No.: B1329794
CAS No.: 61813-58-9
M. Wt: 182.22 g/mol
InChI Key: PMSHVORCBMOTBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-methoxybenzyl alcohol can be synthesized through various methods. One common approach involves the reduction of 4-ethoxy-3-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-3-methoxybenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methoxybenzyl alcohol depends on its specific application. In oxidation reactions, the alcohol group is converted to an aldehyde or carboxylic acid through the transfer of electrons to an oxidizing agent. In reduction reactions, the compound gains electrons to form an amine or other reduced product. The molecular targets and pathways involved vary based on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: Similar structure but lacks the ethoxy group.

    3-Ethoxy-4-methoxybenzyl alcohol: Similar structure with different positions of the ethoxy and methoxy groups.

    4-Ethoxybenzyl alcohol: Similar structure but lacks the methoxy group

Uniqueness

4-Ethoxy-3-methoxybenzyl alcohol is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, which can influence its reactivity and physical properties. This dual substitution pattern can lead to distinct chemical behavior compared to its analogs .

Properties

IUPAC Name

(4-ethoxy-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSHVORCBMOTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210808
Record name 4-Ethoxy-3-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61813-58-9
Record name 4-Ethoxy-3-methoxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61813-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-methoxybenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061813589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxy-3-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-3-methoxybenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-ethoxy-3-methoxybenzyl alcohol in lignin degradation by Phanerochaete chrysosporium?

A1: this compound is a metabolic product observed during the degradation of certain lignin model compounds by the white-rot fungus Phanerochaete chrysosporium [, ]. Specifically, it's formed during the breakdown of 4-ethoxy-3-methoxyphenylglycerol-β-guaiacyl ether [] and 3-(4′-ethoxy-3′-methoxyphenyl)-2-(4″-methoxyphenyl)propionic acid []. This suggests that the fungus cleaves specific bonds in lignin-related structures, leading to the formation of this compound.

Q2: How does oxygen availability affect the production of this compound by Phanerochaete chrysosporium?

A2: Research shows that Phanerochaete chrysosporium produces more 14CO2 from radiolabeled lignin model compounds under 100% oxygen compared to air (21% oxygen) []. While the study doesn't directly quantify this compound production under these conditions, the increased 14CO2 evolution suggests a higher rate of lignin model compound degradation, potentially leading to increased production of this alcohol as a byproduct.

Q3: Beyond lignin degradation, has this compound been investigated for other applications?

A3: Yes, a recent study explored the use of this compound as a starting material in the synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide []. This phenanthroline salt demonstrated promising antiplasmodium activity in vitro through heme polymerization inhibition, suggesting potential applications in antimalarial drug development.

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